Sorafenib-galactosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

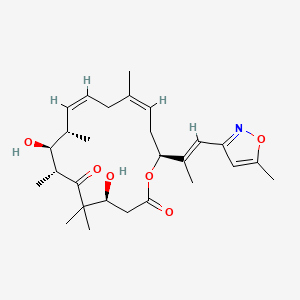

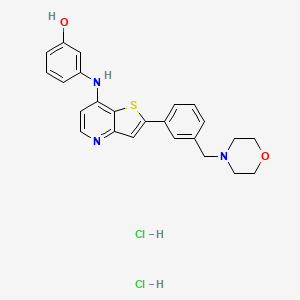

Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

Applications De Recherche Scientifique

Targeted Delivery to Hepatocellular Carcinoma

Galactosamine (Gal) is a selective ligand used for targeting Hepatocellular Carcinoma (HCC) due to its high affinity to asialoglycoprotein receptors (ASGPRs) overexpressed in HCC cells. This targeting ability is essential in the development of drug delivery systems, as demonstrated in a study where nanoscale dendrimers anchored to galactosamine were loaded with a curcumin derivative for targeted drug delivery to HCC (Yousef et al., 2018).

Sorafenib Resistance Mechanisms in Liver Cancer

Understanding resistance mechanisms to Sorafenib in liver cancer is crucial for improving therapeutic strategies. Recent research indicates that resistance mechanisms include crosstalk involving PI3K/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition (Zhu et al., 2017). This knowledge is pivotal for developing individualized treatments for coping with drug resistance in HCC.

Exploration of Predictive and Prognostic Markers

Efforts to identify predictive and prognostic markers for Sorafenib's efficacy in HCC patients have been ongoing. Studies have investigated clinical and biological markers, such as adverse events, macroscopic vascular invasion, and plasma angiopoietin-2 levels, as potential indicators of response to Sorafenib (Marisi et al., 2018).

Role of Hypoxia-Inducible Factors in Sorafenib Resistance

Hypoxia-inducible factors (HIFs) play a significant role in Sorafenib resistance in HCC. The antiangiogenic effects of Sorafenib treatment reduce microvessel density, leading to intratumoral hypoxia and the activation of HIF-mediated cellular responses. This promotes the selection of resistant cells adapted to the hypoxic microenvironment (Méndez-Blanco et al., 2018). Targeting both HIF-1α and HIF-2α is a promising approach to overcome Sorafenib resistance.

Iron-Dependent Cell Death in HCC Cells Exposed to Sorafenib

Research suggests that the cytotoxic effects of Sorafenib on HCC cells involve ferroptosis, a form of cell death where iron-dependent oxidative mechanisms are pivotal. The depletion of intracellular iron stores protects HCC cells from Sorafenib's cytotoxic effects, indicating that targeting ferroptosis could be a potential therapeutic strategy for HCC (Louandre et al., 2013).

Strategies for Sorafenib Resistance

Identifying factors contributing to Sorafenib resistance and ways to mitigate it is crucial for improving therapeutic outcomes for HCC patients. Epigenetics, transport processes, regulated cell death, and tumor microenvironment are involved in the development of Sorafenib resistance (Tang et al., 2020).

Propriétés

Formule moléculaire |

C26H24ClF3N4O8 |

|---|---|

Poids moléculaire |

612.94 |

SMILES |

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |

Apparence |

Solid powder |

Synonymes |

Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.